molecular formula C9H9IN2 B8433837 2-Ethyl-3-iodopyrazolo[1,5-a]pyridine

2-Ethyl-3-iodopyrazolo[1,5-a]pyridine

Cat. No.: B8433837
M. Wt: 272.09 g/mol
InChI Key: ODYSJLQUSNTOBG-UHFFFAOYSA-N
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Description

2-Ethyl-3-iodopyrazolo[1,5-a]pyridine is a useful research compound. Its molecular formula is C9H9IN2 and its molecular weight is 272.09 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H9IN2

Molecular Weight

272.09 g/mol

IUPAC Name

2-ethyl-3-iodopyrazolo[1,5-a]pyridine

InChI

InChI=1S/C9H9IN2/c1-2-7-9(10)8-5-3-4-6-12(8)11-7/h3-6H,2H2,1H3

InChI Key

ODYSJLQUSNTOBG-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C=CC=CC2=C1I

Origin of Product

United States

Synthesis routes and methods I

Procedure details

N-Chlorosuccinimide (411 g, 3.08 mol) was gradually added to a mixture of 2-ethylpyrazolo[1,5-a]pyridine (360 g, 2.46 mol), ethyl acetate (3600 mL), water (1800 mL) and sodium iodide (480 g, 3.20 mol, 1.3 equivalents) over a period of 30 minutes while cooling with ice, and then the reaction mixture was stirred for 2 hours and 20 minutes at room temperature. After the reaction, water and ethyl acetate were added to the reaction mixture and extraction was performed with ethyl acetate. The organic extract was washed twice with 10% aqueous sodium thiosulfate, and then concentrated. Hexane was added to the residue, the mixture was heated to dissolution and the resulting solution was filtered to remove insoluble residue. After then washing the hexane solution with water, the hexane layer was concentrated, the residue was dissolved in ethyl acetate and the solvent was evaporated to afford 663 g of the title compound (98.9% yield).
Quantity
411 g
Type
reactant
Reaction Step One
Quantity
360 g
Type
reactant
Reaction Step One
Quantity
480 g
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reactant
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Quantity
1800 mL
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solvent
Reaction Step One
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3600 mL
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solvent
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Yield
98.9%

Synthesis routes and methods II

Procedure details

2-Ethylpyrazolo[1,5-a]pyridine (4.1 g, 22 mmol) was stirred in acetic acid (2.6 g, 18 mmol) and N-iodosuccinimide (8 g, 40 mmol) was added in portions over 5 hrs. The mixture was evaporated and purified on silica gel with ethyl acetate in hexanes (0-15%) to give the desired compound (4.5 g, 93%). LCMS for C9H10N2 (M+H)+: m/z=273.1. 1H NMR (300 MHz, DMSO-d6): δ 8.62 (m, 1H), 7.40 (m, 1H), 7.27 (m, 1H), 6.82 (m, 1H), 2.72 (m, 2H), 1.22 (m, 3H).
Quantity
4.1 g
Type
reactant
Reaction Step One
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2.6 g
Type
reactant
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Quantity
8 g
Type
reactant
Reaction Step Two
Yield
93%

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To a mixture of 2-ethylpyrazolo[1,5-a]pyridine (360 g, 2.46 mol), ethyl acetate (3600 mL), water (1800 mL) and sodium iodide (480 g, 3.20 mol, 1.3 equivalent) was added N-chlorosuccinimide (411 g, 3.08 mol) over a period of 30 minutes under cooling in an ice water bath, then, the reaction mixture was stirred at room temperature for 2 hours and 20 minutes. To the reaction mixture was added water and ethyl acetate, and the resulting mixture was extracted with ethyl acetate. The separated organic layer was washed twice with a 10% sodium thiosulfate aqueous solution, and concentrated under reduced pressure. To the resulting residue was added hexane, the residue was dissolved with heating. The hexane solution was filtrated to remove an insoluble substance. The hexane solution was washed with water, and concentrated under reduced pressure. Then, the resulting residue was dissolved in ethyl acetate, and the solvent was distilled off under reduced pressure, to obtain 663 g of a title compound (yield: 98.9%).
Quantity
360 g
Type
reactant
Reaction Step One
Quantity
480 g
Type
reactant
Reaction Step One
Name
Quantity
1800 mL
Type
solvent
Reaction Step One
Quantity
3600 mL
Type
solvent
Reaction Step One
Quantity
411 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
98.9%

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